molecular formula C20H19N B013852 1-Pyrenebutylamine CAS No. 205488-15-9

1-Pyrenebutylamine

Cat. No.: B013852
CAS No.: 205488-15-9
M. Wt: 273.4 g/mol
InChI Key: BKRIEFUMDWSFKX-UHFFFAOYSA-N
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Description

1-Pyrenebutylamine (1-PBA) is an organic compound that belongs to the group of heterocyclic aromatic compounds. It is a derivative of pyrene and is a white, crystalline solid that is soluble in organic solvents. 1-PBA is used in a variety of scientific and industrial applications, including as a building block for the synthesis of other organic compounds, pharmaceuticals, and dyes. It is also used as an intermediate in the synthesis of polymers, and as a reagent in the synthesis of other heterocyclic compounds.

Scientific Research Applications

  • Fluorescence Control in Poly(N-propargylamides)

    1-Pyrenebutylamine can be used to produce pyrene-functionalized helical poly(N-propargylamides) with controlled fluorescence emission. This application is significant in the field of macromolecular chemistry and materials science (Haichao Zhao, F. Sanda, & T. Masuda, 2004).

  • Linker in Pyrene-Labeled Poly(glutamic acid)

    It serves as a linker in pyrene-labeled poly(glutamic acid) syntheses, enabling time-resolved fluorescence monitoring, which is important in studying the dynamics of biomolecules (M. Ingratta & J. Duhamel, 2008).

  • Molecular Peptide Beacon

    As a molecular peptide beacon, this compound efficiently binds to double-stranded DNA, useful for imaging nucleic acids within cells, a vital tool in molecular biology and genetics research (Junchen Wu et al., 2012).

  • Fluorescent Chemosensor

    It forms complexes with metal ions, making it a potential fluorescent chemosensor for detecting low concentrations of earth alkali metal ions, crucial in environmental and analytical chemistry (L. Prodi et al., 2000).

  • Organic Light-Emitting Diodes (OLEDs)

    In the field of electronics, this compound is used as an emitter in deep blue emission OLEDs, a significant development in display technology (Durai Karthik et al., 2015).

  • Multi-Analyte Sensor

    It acts as a multi-analyte sensor for various substances, demonstrating its versatility in chemical sensing and environmental monitoring (Ashwani Kumar et al., 2016).

Biochemical Analysis

Biochemical Properties

1-Pyrenebutylamine plays a significant role in biochemical reactions due to its fluorescent properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the study of micellar systems where it interacts with surfactant molecules, providing insights into the micelle formation and dynamics . Additionally, this compound can bind to proteins and nucleic acids, making it a valuable tool in biochemical assays and molecular biology research .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular membranes can alter membrane fluidity and permeability, impacting cell function . Furthermore, this compound can be used to track cellular uptake and distribution of fluorescent probes, providing valuable information on cellular dynamics and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can intercalate into DNA, affecting gene expression and potentially leading to changes in cellular function . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . These interactions are crucial for understanding the compound’s role in various biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its fluorescent properties may degrade under prolonged exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to track cellular processes over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it is generally well-tolerated and can be used to study cellular and molecular processes without significant toxicity . At high doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects are crucial for determining safe and effective usage in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and degradation . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism and its potential impact on metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. Understanding these transport mechanisms is essential for optimizing the use of this compound in biochemical and cellular studies .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its activity and function, as they determine the specific cellular processes and pathways that this compound can influence .

Properties

IUPAC Name

4-pyren-1-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12H,1-2,4,13,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRIEFUMDWSFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391338
Record name 1-Pyrenebutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205488-15-9
Record name 1-Pyrenebutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 205488-15-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-pyrenebutylamine contribute to understanding polymer dynamics?

A: this compound serves as a valuable fluorescent probe for investigating the dynamics of polymers, specifically those forming alpha-helical structures like poly(L-glutamic acid) (PGA) []. The molecule acts as a linker, attaching the fluorescent pyrene molecule to the PGA backbone. By analyzing the fluorescence behavior of the pyrene, researchers can glean insights into the mobility and interactions of the polymer side chains. This technique provides valuable information about the polymer's behavior in solution.

Q2: What makes this compound suitable for studying polymer dynamics compared to other similar compounds?

A: The research compares this compound (PBA) with 1-pyrenemethylamine (PMA), both used as linkers for attaching pyrene to PGA []. The study found that the choice of linker, specifically the length of the linker, influences the time scale over which polymer dynamics can be probed. The longer butyl chain in PBA allows for probing dynamics over a longer time range (50 to 155 ns) compared to PMA (50 to 215 ns). This suggests that PBA might be more suitable for studying slower dynamic processes in certain polymers.

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